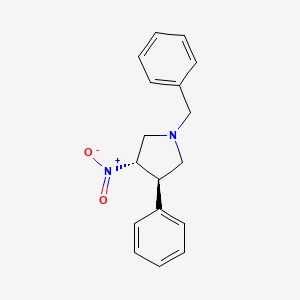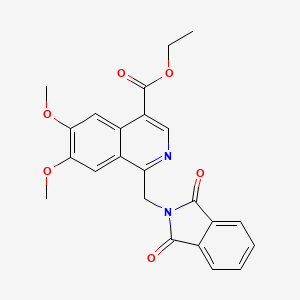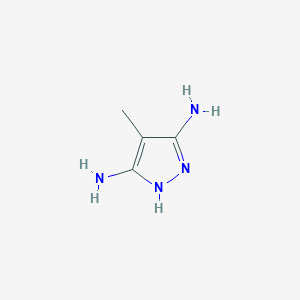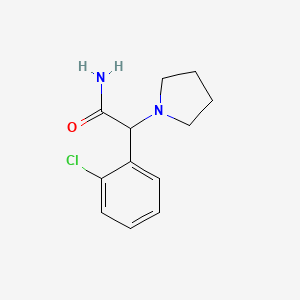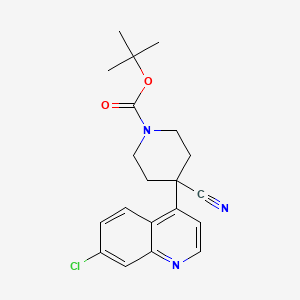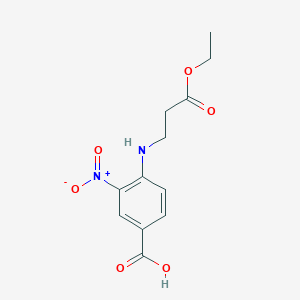![molecular formula C12H14F3NO B1419754 3-[3-(Trifluorometil)fenoxi]piperidina CAS No. 946759-18-8](/img/structure/B1419754.png)
3-[3-(Trifluorometil)fenoxi]piperidina
Descripción general
Descripción
3-[3-(Trifluoromethyl)phenoxy]piperidine is a chemical compound characterized by its trifluoromethyl group attached to a phenol ring, which is further connected to a piperidine ring. This compound is part of the organofluorine family, known for its unique properties due to the presence of fluorine atoms.
Aplicaciones Científicas De Investigación
3-[3-(Trifluoromethyl)phenoxy]piperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 3-[3-(Trifluoromethyl)phenoxy]piperidine is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain sensitive and innervated by peripheral sensory trigeminal nerves .
Result of Action
As a cgrp receptor antagonist, it could potentiallyreduce pain signals transmitted through the trigeminal nerves .
Análisis Bioquímico
Biochemical Properties
3-[3-(Trifluoromethyl)phenoxy]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in 3-[3-(Trifluoromethyl)phenoxy]piperidine can form hydrogen bonds with proteins, potentially altering their conformation and activity . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound’s phenoxy group can engage in hydrophobic interactions with lipid membranes, affecting membrane-associated proteins and signaling pathways .
Cellular Effects
The effects of 3-[3-(Trifluoromethyl)phenoxy]piperidine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-[3-(Trifluoromethyl)phenoxy]piperidine has been shown to affect the activity of kinases, which are crucial for cell signaling . By inhibiting or activating these kinases, the compound can alter downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, 3-[3-(Trifluoromethyl)phenoxy]piperidine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]piperidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, 3-[3-(Trifluoromethyl)phenoxy]piperidine can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[3-(Trifluoromethyl)phenoxy]piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-[3-(Trifluoromethyl)phenoxy]piperidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a decrease in its biological activity and efficacy. Long-term exposure to 3-[3-(Trifluoromethyl)phenoxy]piperidine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 3-[3-(Trifluoromethyl)phenoxy]piperidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health . As the dosage increases, the compound’s impact becomes more pronounced. High doses of 3-[3-(Trifluoromethyl)phenoxy]piperidine can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These effects are likely due to the compound’s interactions with critical enzymes and proteins involved in cellular homeostasis and metabolism .
Metabolic Pathways
3-[3-(Trifluoromethyl)phenoxy]piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . These metabolites can further interact with metabolic enzymes, influencing metabolic flux and the levels of specific metabolites . Additionally, 3-[3-(Trifluoromethyl)phenoxy]piperidine can affect the activity of enzymes involved in lipid metabolism, potentially altering lipid homeostasis and energy production .
Transport and Distribution
The transport and distribution of 3-[3-(Trifluoromethyl)phenoxy]piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-[3-(Trifluoromethyl)phenoxy]piperidine can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 3-[3-(Trifluoromethyl)phenoxy]piperidine is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-[3-(Trifluoromethyl)phenoxy]piperidine may be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenoxy]piperidine typically involves the reaction of 3-(trifluoromethyl)phenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where the phenol group reacts with piperidine in the presence of a suitable catalyst and solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[3-(Trifluoromethyl)phenoxy]piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted piperidines.
Comparación Con Compuestos Similares
3-[3-(Trifluoromethyl)phenoxy]piperidine is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Piperidine derivatives, trifluoromethyl-substituted phenols, and other organofluorine compounds.
Uniqueness: The presence of the trifluoromethyl group and its specific positioning on the phenol ring contribute to the compound's distinct properties and reactivity.
This comprehensive overview provides a detailed understanding of 3-[3-(Trifluoromethyl)phenoxy]piperidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-3-1-4-10(7-9)17-11-5-2-6-16-8-11/h1,3-4,7,11,16H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCIGAUDFUCOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663030 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-18-8 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)
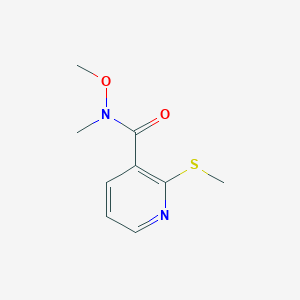
![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1419674.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
